

# Technical Guide: Structural Elucidation of 1-Methoxypropane-2-sulfonamide

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## Compound of Interest

Compound Name: 1-Methoxypropane-2-sulfonamide

CAS No.: 1248069-02-4

Cat. No.: B1464022

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## Executive Summary

This technical guide details the comprehensive structural validation of **1-Methoxypropane-2-sulfonamide** (CAS: 1248069-02-4). As a functionalized aliphatic sulfonamide, this molecule represents a classic challenge in fragment-based drug discovery (FBDD): distinguishing between regioisomers (1-sulfonamide vs. 2-sulfonamide) and verifying the integrity of the ether linkage. This document outlines a self-validating analytical workflow, moving from synthetic provenance to high-resolution spectroscopic confirmation.

## Synthetic Provenance & Retrosynthetic Logic

Before analytical characterization, establishing the chemical lineage provides the "expected" structure. The synthesis of **1-methoxypropane-2-sulfonamide** typically follows a pathway preserving the carbon skeleton of the starting material, often 1-methoxypropan-2-amine.

## Primary Synthetic Route

- Precursor: 1-Methoxypropan-2-amine (commercially available or synthesized via propylene oxide ring opening).

- Chlorosulfonation: Conversion of the amine to the sulfonyl chloride intermediate (1-methoxypropane-2-sulfonyl chloride) via oxidative chlorination of a thiol or direct sulfochlorination.
- Amidation: Reaction with aqueous ammonia to yield the primary sulfonamide.

Validation Checkpoint: If the starting material was the 1-amino isomer (3-methoxypropan-1-amine), the resulting product would be the linear 1-sulfonamide isomer. Therefore, 2D NMR is required to confirm the branching at position 2.

## Spectroscopic Characterization Strategy

The elucidation protocol follows a subtractive logic: confirm molecular weight, identify functional groups, and finally map the carbon-proton connectivity.

### Mass Spectrometry (LC-MS)

- Ionization Mode: Electrospray Ionization (ESI), Positive/Negative switching.
- Expected Signals:
  - Positive Mode ( ):  
Da;  
Da.
  - Negative Mode ( ):  
Da (Sulfonamide NH protons are acidic,  
).
- Fragmentation Logic: Look for neutral loss of  
(64 Da) and cleavage of the methoxy ether linkage.

## Infrared Spectroscopy (FT-IR)

IR provides rapid confirmation of the sulfonamide core, distinguishing it from potential sulfonic acid or sulfonate ester byproducts.

Functional Group	Vibration Mode	Wavenumber ( )	Diagnostic Value
Amine ( )	Stretching (Sym/Asym)		Confirms primary sulfonamide ( ).
Sulfonyl ( )	Asymmetric Stretch		Strong, sharp bands characteristic of sulfonamides.
Sulfonyl ( )	Symmetric Stretch		Paired with the asymmetric stretch.[1]
Ether ( )	Stretching		Confirms the methoxy group integrity.

## Nuclear Magnetic Resonance (NMR) Analysis

This is the core of the elucidation. The choice of solvent is critical. DMSO-

is mandated over

because the sulfonamide

protons exchange rapidly in chloroform/methanol, often disappearing or broadening into the baseline. In DMSO, they appear as a distinct signal, allowing for integration.

### **1H NMR Data (400 MHz, DMSO- )**

Structure:

Position	Type	Shift (ppm)	Multiplicity	Integration	Coupling (Hz)	Assignment Logic
D			Singlet (broad)	2H	-	Exchangeable protons; shift confirms sulfonamide.
B			dd (ABX system)	2H		Diastereotopic protons adjacent to chiral center.
C			Multiplet	1H	-	Deshielded by electron-withdrawing.
A			Singlet	3H	-	Characteristic methoxy signal.
E			Doublet	3H		Terminal methyl coupled to methine C.

“

*Note on Causality: The chemical shift of the methine proton (C) is the most diagnostic feature for regioisomer differentiation. In the 2-sulfonamide, this proton is deshielded by the*

*group. In the 1-sulfonamide isomer, this signal would be a*

*and appear further upfield.*

## 2D NMR Connectivity (The Proof)

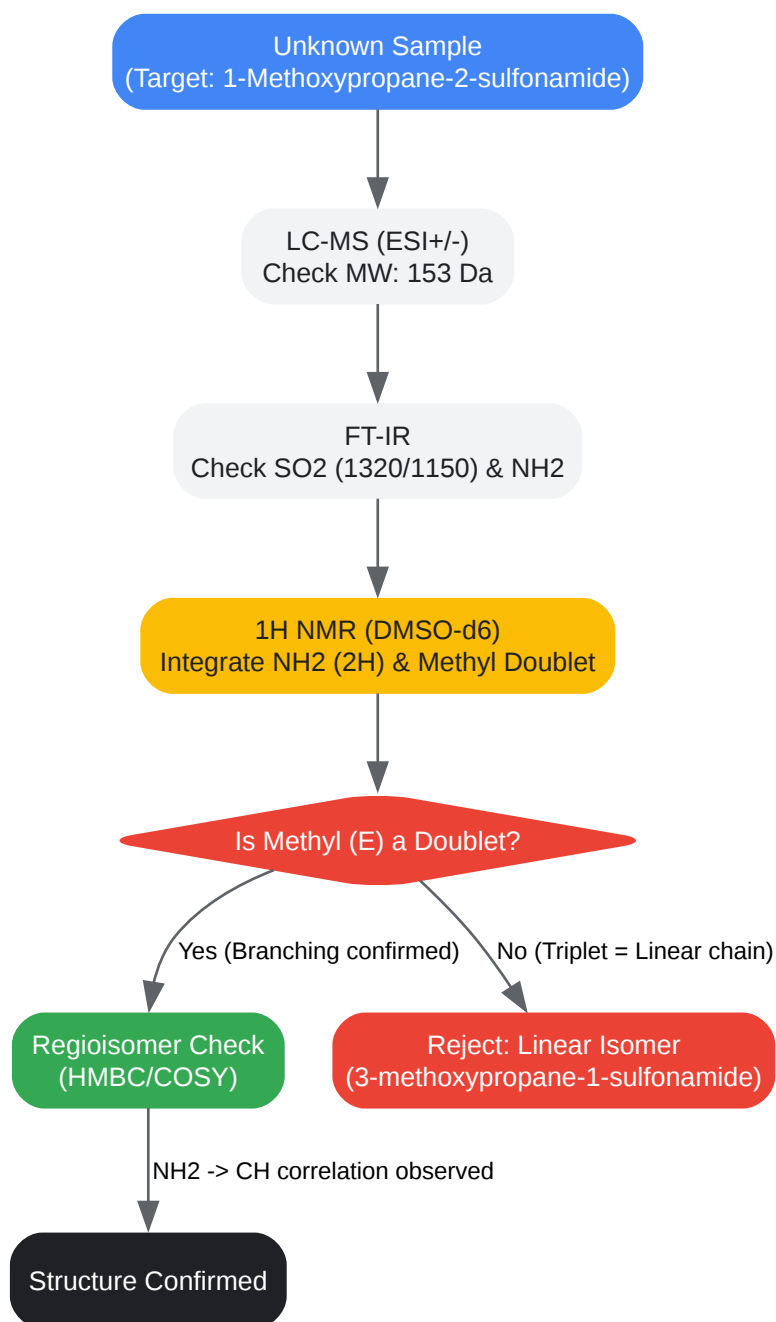
To rigorously prove the structure is **1-methoxypropane-2-sulfonamide** and not 2-methoxypropane-1-sulfonamide, Heteronuclear Multiple Bond Correlation (HMBC) is required.

- COSY (Correlation Spectroscopy):
  - Shows coupling between Methyl (E) and Methine (C).
  - Shows coupling between Methine (C) and Methylene (B).
  - Result: Confirms the continuous carbon chain
- HMBC (Heteronuclear Multiple Bond Correlation):
  - Key Correlation 1: Methoxy protons (A)  
Methylene Carbon (B). (Connects ether to chain).
  - Key Correlation 2: Methyl protons (E)  
Methine Carbon (C) AND Methylene Carbon (B).
  - Key Correlation 3:  
protons (D)

Methine Carbon (C). (Definitively places the sulfonamide at position 2).

## Visualization of Logic Pathways Elucidation Workflow

The following diagram illustrates the decision tree used to validate the structure, ensuring no false positives from isomers.

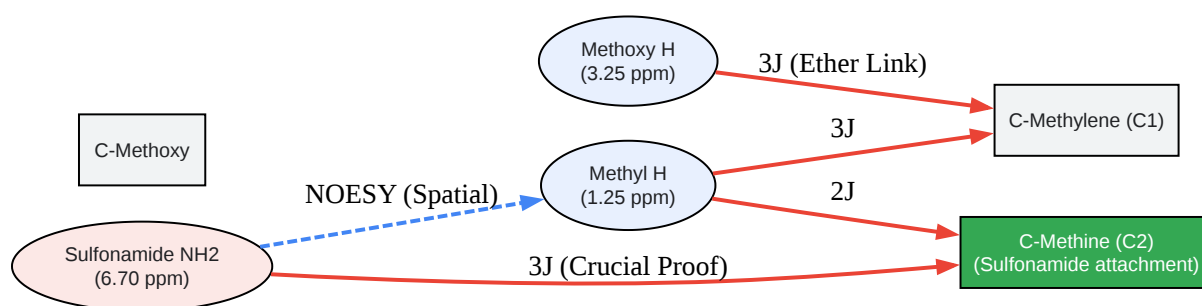


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Caption: Logical workflow for structural validation, prioritizing the differentiation of the branched 2-sulfonamide from linear isomers.

## HMBC Connectivity Map

This diagram visualizes the critical long-range couplings that prove the connectivity of the fragments.



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Caption: HMBC (Red arrows) and NOESY (Blue dashed) correlations. The NH2 to C-Methine correlation is the definitive proof of the sulfonamide position.

## Stereochemical Considerations

**1-Methoxypropane-2-sulfonamide** contains a chiral center at C2. Synthetic samples are typically racemic unless asymmetric synthesis (using chiral amines) or chiral resolution is employed.

- Chiral HPLC: Separation of enantiomers using polysaccharide-based columns (e.g., Chiralpak AD-H or OD-H) with non-polar mobile phases (Hexane/IPA).
- Polarimetry: If the pure enantiomer is isolated, specific rotation should be recorded.

- X-Ray Crystallography: The ultimate confirmation of absolute configuration. Sulfonamides crystallize well due to strong hydrogen bonding networks ( ).

## References

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- Oxford Instruments. (2024).[3] Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Retrieved from [\[Link\]](#)
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## Sources

- 1. [rsc.org](https://www.rsc.org) [[rsc.org](https://www.rsc.org)]
- 2. <sup>1</sup>H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on <sup>1</sup>H chemical shifts - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
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